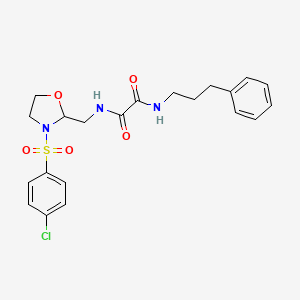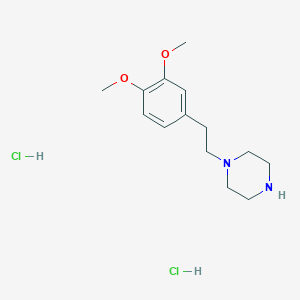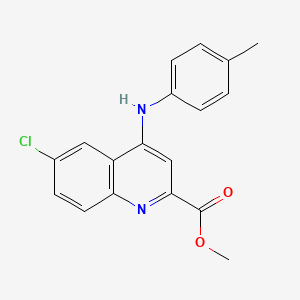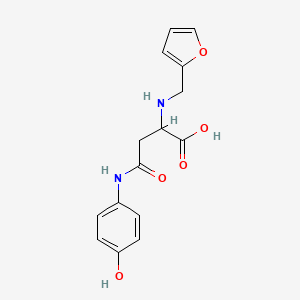
ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate is an organic compound with the CAS Number 385418-75-7 . It has a molecular weight of 263.2 and a molecular formula of C12H9NO6 . This compound is part of the class of organic compounds known as 7-hydroxycoumarins .
Synthesis Analysis
The synthesis of ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate and its derivatives has been reported in several studies . One common method involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate . The reaction mixture is typically heated under reflux for a certain period, after which the precipitate formed is filtered off, washed, and dried .Molecular Structure Analysis
The molecular structure of ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate has been characterized by various spectroscopic techniques, including FT-IR, NMR, MS, and X-ray crystal diffraction .Chemical Reactions Analysis
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate has been studied in detail . It was found that besides the main product, salicylaldehyde azine, another product, malono-hydrazide, was also formed . This reaction has been used as a precursor in the syntheses of several heterocyclic compounds and hydrazones .Physical And Chemical Properties Analysis
Ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate has a predicted density of 1.453±0.06 g/cm3 and a predicted boiling point of 450.5±45.0 °C . Its melting point is reported to be 173 °C .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Ethyl 2-oxo-2H-chromene-3-carboxylate is used in the synthesis of several heterocyclic compounds. For instance, it has been used as a precursor in the syntheses of hydrazones . Hydrazides are very useful starting materials for the construction of several functionalized heterocycles with a broad spectrum of biological activities .
Formation of Salicylaldehyde Azine
The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate results in the formation of salicylaldehyde azine . This compound has been reported as one of the main products of this reaction .
Formation of Malonohydrazide
In addition to salicylaldehyde azine, the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate also results in the formation of malonohydrazide . This compound has been identified as another main product of this reaction .
Biological Activities
Compounds containing the 2H/4H-chromene scaffold, such as ethyl 2-oxo-2H-chromene-3-carboxylate, exhibit noteworthy potency in various biological activities. These include anticancer, anticonvulsant, antimicrobial, anticholinesterase, antidiabetic activities, and antituberculosis .
Drug Discovery
The 2H/4H-chromene scaffold is an important structural motif for the discovery of new drug candidates . Ethyl 2-oxo-2H-chromene-3-carboxylate, as a 2H/4H-chromene derivative, can be used in the development of potent leads for promising biological activities .
Interference with Tumor Microenvironment Lactate Flux
7ACC1 (DEAC; Coumarin D 1421; D 1421), a derivative of ethyl 2-oxo-2H-chromene-3-carboxylate, can selectively interfere with the lactate flux in the tumor microenvironment. It can inhibit the influx of lactate into tumor cells expressing MCT1 and MCT4, but it does not affect lactate efflux .
Propriétés
IUPAC Name |
ethyl 7-nitro-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO6/c1-2-18-11(14)9-5-7-3-4-8(13(16)17)6-10(7)19-12(9)15/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFULPBQNQUBWKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)[N+](=O)[O-])OC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 7-nitro-2-oxo-2H-chromene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Methoxy-2-methylthieno[2,3-e][1,3]benzothiazole](/img/structure/B2537937.png)
![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)



![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2537949.png)



![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-prop-2-enylacetamide](/img/structure/B2537955.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-phenyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537957.png)
![(1R,6S)-6-({[2-({[(1S,6R)-6-carboxy-3-cyclohexenyl]carbonyl}amino)ethyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B2537958.png)
